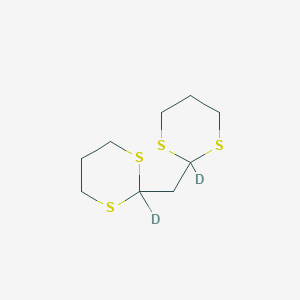

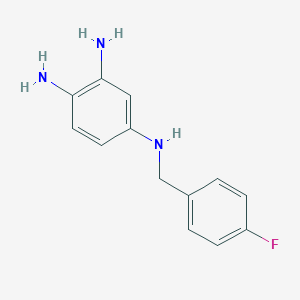

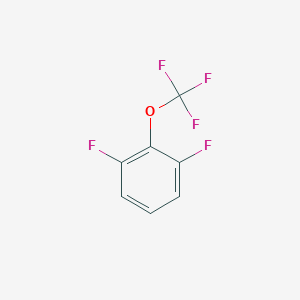

![molecular formula C6H4BF4N5 B026216 1H-吡唑并[3,4-b]吡啶-3-重氮四氟硼酸盐 CAS No. 63682-46-2](/img/structure/B26216.png)

1H-吡唑并[3,4-b]吡啶-3-重氮四氟硼酸盐

描述

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported extensively from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed . The sequential arylation strategy can be performed in a one-pot manner without much loss of efficiency when compared to the corresponding stepwise synthesis .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridines is complex and diverse. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[3,4-b]pyridines are diverse and complex. The sequential arylation strategy can be performed in a one-pot manner without much loss of efficiency when compared to the corresponding stepwise synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]pyridines are diverse and depend on the specific substituents present at positions N1, C3, C4, C5, and C6 .科学研究应用

Synthesis of Heterocyclic Compounds

1H-Pyrazolo[3,4-b]pyridines are crucial in synthesizing a wide range of heterocyclic compounds. These structures are significant due to their similarity to purine bases, adenine, and guanine, which are fundamental components of DNA and RNA . The versatility in the substitution patterns at positions N1, C3, C4, C5, and C6 allows for the creation of numerous derivatives with potential biological activities .

Biomedical Applications

The biomedical applications of 1H-Pyrazolo[3,4-b]pyridines are extensive. They have been explored for their potential use in treating various diseases due to their pharmacological properties. This includes their role as kinase inhibitors, which are essential in regulating cellular processes . The ability to modify the substituents provides a pathway to design compounds with targeted biological activity.

Development of Antiviral Agents

Research has indicated the potential of 1H-Pyrazolo[3,4-b]pyridine derivatives as antiviral agents. For instance, certain derivatives have shown activity against the Zika virus, suggesting that these compounds could be developed into treatments for viral infections .

Activation of Nuclear Receptors

1H-Pyrazolo[3,4-b]pyridine derivatives have been studied for their ability to activate nuclear receptors such as PPARα . These receptors play a critical role in the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis, making these compounds valuable for metabolic disease research.

Molecular Docking Studies

The compound’s structure allows for molecular docking studies to understand the interaction between potential drugs and their targets. For example, docking studies have been used to evaluate the binding mode between pyrazolo[3,4-b]pyridine derivatives and the TRKA receptor, which is implicated in the development of certain types of cancer .

Synthesis Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives is a field of ongoing research. Various methods have been developed to assemble the pyrazolopyridine system, each with its advantages and drawbacks. These methods are crucial for creating compounds with the desired biological properties .

未来方向

The future directions for the research and development of 1H-Pyrazolo[3,4-b]pyridines are promising. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Their diverse synthetic methods and potential biomedical applications make them an interesting area for future research .

属性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-3-diazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N5.BF4/c7-9-6-4-2-1-3-8-5(4)10-11-6;2-1(3,4)5/h1-3H,(H,8,10,11);/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQSFEBNJFQTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC2=C(NN=C2[N+]#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499127 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |

CAS RN |

63682-46-2 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

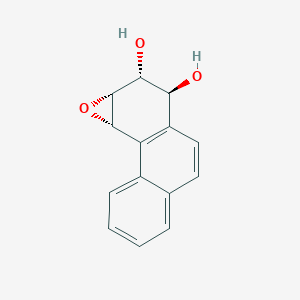

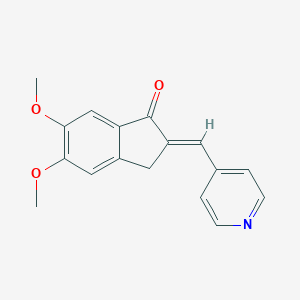

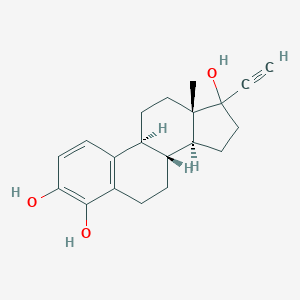

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

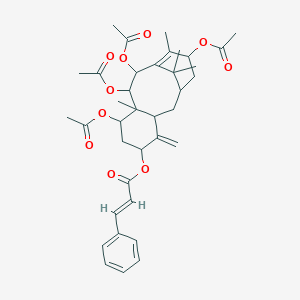

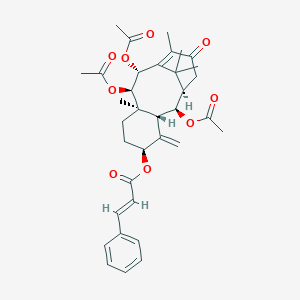

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)